4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride
Description
4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is a piperidine derivative characterized by a 2-methoxybenzyl ether substituent. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The methoxy group at the ortho position of the benzyl moiety may influence electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSIMWGTNZTGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-[(2-Hydroxybenzyl)oxy]piperidine.
Reduction: Formation of 4-[(2-Methoxybenzyl)oxy]piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
Chemical and Biochemical Properties
4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride has the molecular formula C13H19NO·HCl and a molecular weight of approximately 257.76 g/mol. The compound features a piperidine ring substituted with a methoxybenzyl ether group, which contributes to its unique reactivity and biological activity.
Interaction with Biological Molecules
The compound is known to interact with enzymes and proteins, influencing their activity. Notably, it has been shown to modulate protease activity, affecting protein degradation pathways. Additionally, it can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses .
Molecular Mechanisms
At the molecular level, this compound binds to specific sites on biomolecules, which can result in either inhibition or activation of enzymatic activities. This binding capability allows it to serve as a potential ligand in receptor studies and drug development .
Scientific Research Applications
The compound's versatility allows for its application across various scientific domains:
Organic Synthesis
It serves as a building block in organic synthesis. Researchers utilize it as a reagent for synthesizing other complex molecules due to its favorable chemical properties .
Pharmacological Research
This compound is being investigated for its potential pharmacological properties. It has shown promise as a lead compound for developing medications targeting neurological disorders . Its structural features may confer specific therapeutic effects that warrant further exploration.
Biochemical Assays
In biochemical assays, this compound is employed to study various biological pathways and interactions at the cellular level. Its ability to influence gene expression makes it valuable for understanding cellular mechanisms and disease processes .
Case Studies and Research Findings
Several studies have documented the effects of this compound on biological systems:
- Neuropharmacological Studies : Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
- Proteomics Applications : It is utilized in proteomics research to investigate protein interactions and modifications, providing insights into cellular function .
Mechanism of Action
The mechanism of action of 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride and selected analogs:
Key Observations:
- Substituent Position and Electronic Effects : The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorobenzyloxy).
- Functional Groups : Ethers (target compound) vs. amides () or ketones () alter solubility and metabolic pathways.
Biological Activity
4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzyl ether, which may influence its interaction with biological targets. The structural formula can be represented as:
This structure is significant in determining the compound's pharmacological properties.
This compound has been studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is hypothesized to act as a ligand for histamine receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.
Case Studies and Research Findings
- Histamine Receptor Interaction : Research indicates that derivatives of piperidine compounds, including those with similar structures to this compound, have shown significant affinity for histamine H3 receptors. These compounds may function as antagonists or inverse agonists, impacting conditions such as cognitive dysfunction and sleep disorders .
- Anti-inflammatory Properties : A study on related piperidine derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The half-maximal inhibitory concentration (IC50) values for some derivatives were notably low, indicating strong inhibitory activity against COX-1 and COX-2 enzymes .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of piperidine derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives were significantly lower than those of standard antibiotics .
Comparative Analysis
A comparison table summarizing the biological activities of this compound with related compounds is presented below:
| Compound Name | Target Activity | IC50/MIC Values |
|---|---|---|
| 4-[(2-Methoxybenzyl)oxy]piperidine HCl | Histamine H3 antagonist | Not specified |
| Piperidinothiosemicarbazones | Antimicrobial | MIC 0.5 - 4 μg/mL |
| Pyrimidine derivatives | COX inhibition | IC50 19.45 - 42.1 μM |
Synthesis and Derivative Studies
The synthesis of this compound involves several steps, including the formation of the piperidine ring followed by etherification with 2-methoxybenzyl alcohol. This synthetic pathway is critical for developing analogs that may exhibit enhanced biological activity.
Research Developments
Recent studies have focused on modifying the piperidine structure to improve potency and selectivity towards specific biological targets. For instance, introducing different substituents at various positions on the piperidine ring has yielded compounds with improved receptor affinity and reduced side effects .
Q & A
Q. What are the recommended methods for synthesizing 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride, and what are the critical reaction conditions?
Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
Q. How can researchers resolve contradictions in bioactivity data for this compound (e.g., inconsistent IC₅₀ values in enzyme assays)?
Methodological Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Dose-Response Repetition: Perform triplicate assays across multiple concentrations.
- Stability Testing: Monitor compound degradation in buffer (pH 7.4, 37°C) via HPLC over 24h .
- Control for Redox Activity: Include catalase or superoxide dismutase to rule out false positives from reactive oxygen species .
Example Case:
- Reported IC₅₀ Variation: 10–50 µM in kinase assays.
- Resolution: Pre-incubate compound with DTT to test thiol reactivity; adjust buffer ionic strength to minimize non-specific binding .
Reference: Toxicity and bioactivity analysis methods from .
Q. What strategies optimize reaction yield when synthesizing this compound under scaled-up conditions?
Methodological Answer: Key optimizations include:
- Solvent Selection: Replace dichloromethane with THF or acetonitrile for better solubility and easier removal.
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 2h vs. 24h conventional) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses of the methoxybenzyl group in enzyme active sites (e.g., kinases or GPCRs) .
- QSAR Analysis: Corporate substituent effects (e.g., electron-donating groups on the benzyl ring) to refine affinity predictions .
- MD Simulations: Assess piperidine ring flexibility and its impact on binding kinetics (e.g., 100ns simulations in GROMACS) .
Example Finding:
- Methoxy Position: 2-substitution (vs. 4-substitution) enhances steric complementarity in hydrophobic pockets .
Reference: Computational approaches for piperidine analogs in .
Q. What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers under nitrogen atmosphere .
- Stability Monitoring: Conduct quarterly HPLC analysis to detect degradation products (e.g., hydrolysis of the ether bond) .
- Lyophilization: For aqueous solutions, lyophilize to a powder to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
